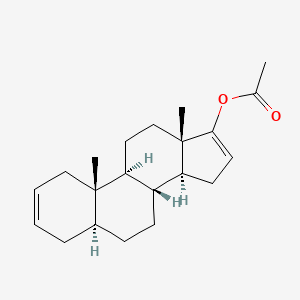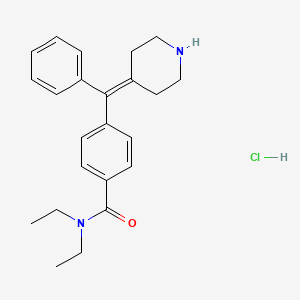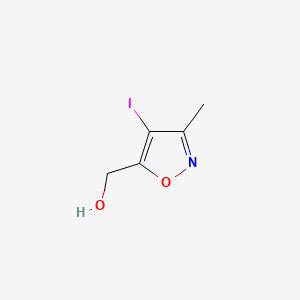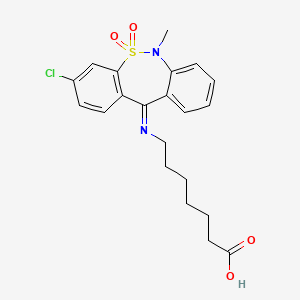
Bisphenol A Bissulfate Diammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisphenol A Bissulfate Diammonium Salt is a chemical compound with the molecular formula C15H22N2O8S2. It has a molecular weight of 422.5 g/mol . This compound is also known by its synonyms, which include diazanium; [4- [2- (4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate .
Molecular Structure Analysis
The molecular structure of Bisphenol A Bissulfate Diammonium Salt is complex, with a topological polar surface area of 152 Ų . The compound has a rotatable bond count of 4 . The InChIKey for this compound is HVOPCNUOROLILR-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Bisphenol A Bissulfate Diammonium Salt has a molecular weight of 422.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 4 . The exact mass of the compound is 422.08175801 g/mol .
Applications De Recherche Scientifique
Proteomics Research
Bisphenol A Bissulfate Diammonium Salt: is utilized in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound is used for its biochemical properties, aiding in the analysis and identification of protein structures and functions within biological samples .
Environmental Endocrine Disruptor Studies
This compound is instrumental in studying environmental endocrine disruptors (EDCs). EDCs are chemicals that can interfere with endocrine (or hormonal) systems at certain doses. These disruptions can cause cancerous tumors, birth defects, and other developmental disordersBisphenol A , specifically, is known to have estrogenic activity, and its derivatives are used to understand its impact on health and the environment .
Adsorption Research
In environmental science, Bisphenol A Bissulfate Diammonium Salt is used to explore adsorption processes . Adsorption is a process where a solid is used to remove a substance from a fluid. This is particularly relevant in water treatment processes, where bisphenol A derivatives are used to remove contaminants from water through adsorption .
Advanced Oxidation Processes
The compound is also relevant in the field of advanced oxidation processes (AOPs). AOPs are used to remove organic and inorganic materials from water and wastewater. Researchers use bisphenol A derivatives to study the degradation of pollutants and optimize the efficiency of these processes .
Membrane Technology
Membrane technology: is another area where Bisphenol A Bissulfate Diammonium Salt finds application. It’s used in the development and testing of membranes for water purification. The compound helps in understanding the interaction between pollutants and membrane materials, leading to the creation of more efficient filtration systems .
Biodegradation Studies
Lastly, it is used in biodegradation studies . Biodegradation is the chemical dissolution of materials by bacteria or other biological meansBisphenol A Bissulfate Diammonium Salt is used as a model compound to study the biodegradation pathways of synthetic organic compounds and to develop methods to enhance the biodegradation process .
Mécanisme D'action
Target of Action
Bisphenol A Bissulfate Diammonium Salt, hereafter referred to as Bisphenol A, is an organic synthetic compound that primarily targets estrogen receptors, androgen receptors, and G-protein-coupled receptor 30 (GPR30) . These receptors play crucial roles in various physiological processes, including body weight regulation, tumorigenesis, metabolism, and male reproductive function .
Mode of Action
Bisphenol A interacts with its targets in a hormone-like manner, affecting both body weight and tumorigenesis by binding to estrogen receptors . It can also affect metabolism and cancer progression by interacting with GPR30 . Furthermore, it may impair male reproductive function by binding to androgen receptors .
Biochemical Pathways
Bisphenol A affects several biochemical pathways. It influences fat and liver homeostasis, the cardiovascular system, and cancer through various transcription factors, including PPARγ, C/EBP, Nrf2, HOX, and HAND2 . Additionally, it can cause epigenetic changes, such as DNA methylation, histone modification, and changes in microRNA expression, contributing to its pathological effects .
Pharmacokinetics
The pharmacokinetics of Bisphenol A are complex and involve several processes. Physiologically based pharmacokinetic (PBPK) models suggest that Bisphenol A can interact with nuclear receptors and affect their normal function even in very low doses . The detailed molecular mechanism of how bisphenol a interferes with the normal function of nuclear receptors is still under investigation .
Result of Action
The molecular and cellular effects of Bisphenol A’s action are diverse and significant. Due to its hormone-like properties, Bisphenol A can affect body weight, tumorigenesis, metabolism, and male reproductive function . It can also influence the cardiovascular system and contribute to the development of cancer . Moreover, Bisphenol A can cause epigenetic changes, leading to various pathological effects .
Action Environment
Environmental factors play a crucial role in the action, efficacy, and stability of Bisphenol A. For instance, temperature, substrates, nutrition, pH, and electron acceptors can influence the biodegradation of Bisphenol A . Furthermore, Bisphenol A can contaminate various environments, particularly concentrated in sewage sludge . This contamination can affect the interaction of microbial communities and their metabolic responses .
Propriétés
IUPAC Name |
diazanium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O8S2.2H3N/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);2*1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOPCNUOROLILR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747194 |
Source


|
| Record name | Bisammonium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisphenol A Bissulfate Diammonium Salt | |
CAS RN |
857283-05-7 |
Source


|
| Record name | Bisammonium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(6-Methoxybenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584744.png)
![4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol](/img/structure/B584748.png)




